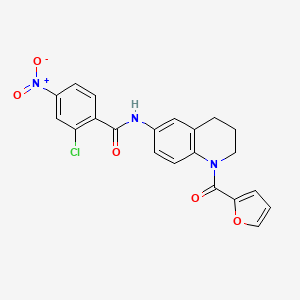

2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

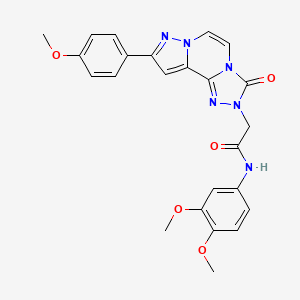

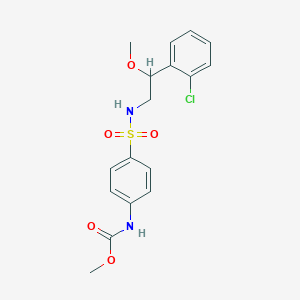

The compound “2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a furan ring (a five-membered ring with oxygen), a tetrahydroquinoline ring (a nitrogen-containing ring), and a benzamide group (an amide attached to a benzene ring). The molecule also contains nitro (-NO2), carbonyl (C=O), and chloro (-Cl) functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would contribute to its three-dimensional shape. The electron delocalization in the aromatic rings and the polar nature of the functional groups would also influence its chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The nitro group could undergo reduction reactions, the amide could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its stability could be influenced by the aromatic rings .Applications De Recherche Scientifique

Pro-drug System Potential

5-Substituted isoquinolin-1-ones, similar in structure to the specified compound, have been explored for their potential as bioreductively activated pro-drug systems. These compounds, upon biomimetic reduction, can release therapeutic drugs, particularly in hypoxic solid tumors (Berry et al., 1997).

Synthesis of Heterocyclic Rings

The compound's structural elements are related to those used in studies focusing on the formation of heterocyclic rings containing nitrogen. These studies have explored the condensation of o-aminobenzamide with various aldehydes, yielding compounds like 2-aryl-4 (3H)-quinazolinones (Hanumanthu et al., 1976).

One-Pot Synthesis Methods

Research has been conducted on the one-pot synthesis of quinazolin-4(3H)-ones starting from similar structures like 2-nitrobenzamides. These methods involve the use of sodium dithionite as a reducing agent, indicating potential synthetic pathways for related compounds (Romero et al., 2013).

Potential in Nicotinic Receptor Probes

Compounds with structural similarities have been synthesized for use as probes in studying the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. This suggests potential research applications in neurobiology and receptor studies (Zhang et al., 2004).

Ruthenium-Catalyzed Reductions

Studies involving ruthenium-catalyzed reductions of nitroarenes to aminoarenes have included compounds with structural features similar to the specified compound. This research can offer insights into novel reduction methods and catalytic processes (Watanabe et al., 1984).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. The presence of the heterocyclic rings and the various functional groups could allow it to form interactions with biological targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5/c22-17-12-15(25(28)29)6-7-16(17)20(26)23-14-5-8-18-13(11-14)3-1-9-24(18)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZLAOIUKHNOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)

![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)